4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Tautomeric Behavior
One study conducted by Holzer et al. (2003) on the structure of 4-benzoyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one oxime and its derivatives provides insight into the tautomeric structures and stabilization by intramolecular hydrogen bonds. This research highlights the compound's existence predominantly as 4-enaminopyrazolone in solution and its stabilization in the solid state, which is closely related to the chemical structure of interest (Holzer, Hahn, Brehmer, Claramunt, & Pérez-Torralba, 2003).
Chemical Synthesis and Modification
Research by Naganagowda and Petsom (2012) discusses the synthesis of a novel derivative through condensation, shedding light on potential chemical modifications and applications of this compound in various fields. This study underscores the versatility of pyrazolone-based compounds for further chemical exploration and application (Naganagowda & Petsom, 2012).
Application in Corrosion Inhibition
A study by Emregül and Hayvalı (2006) on Schiff base compounds derived from pyrazolone demonstrates their potential as corrosion inhibitors for steel in acidic environments. This application is particularly relevant for industrial processes where corrosion resistance is crucial. The study provides valuable insights into the compound's utility beyond the biomedical sphere, emphasizing its role in material science and engineering (Emregül & Hayvalı, 2006).
Fluorescent Chemosensor Development
Asiri et al. (2018) synthesized a derivative that acts as an off–on type fluorescent chemosensor for the selective and sensitive detection of Al3+ ions. This highlights the compound's potential application in analytical chemistry for detecting specific metal ions, offering a pathway for developing new sensors with high selectivity and sensitivity (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018).
Antimicrobial Activity
Abdelrahman et al. (2020) explored the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with various compounds, leading to derivatives showing high antimicrobial activity against strains like S. aureus, E. coli, and C. albicans. This suggests the compound's derivatives could be potent antimicrobial agents, opening avenues for new drug development in combating microbial resistance (Abdelrahman, Shehta, Assy, & Farhan, 2020).
Properties
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,13,15H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQICUSPEMWKTSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377098 |
Source
|
Record name | 4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861210-10-8 |
Source
|
Record name | 1,2-Dihydro-4-(2-hydroxyethyl)-5-methyl-2-phenyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861210-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.